![molecular formula C46H32N6O2 B068195 1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene CAS No. 184101-38-0](/img/structure/B68195.png)
1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene, commonly known as PBD, is a fluorescent dye that is widely used in scientific research applications. PBD is a member of the oxadiazole family of compounds, which are known for their high fluorescence quantum yields and excellent photostability. PBD has been used in a wide range of applications, including as a fluorescent probe for DNA, as a sensor for metal ions, and as a fluorescent label for proteins.
作用机制
The mechanism of action of PBD is based on its ability to fluoresce when excited by light of a specific wavelength. PBD absorbs light in the ultraviolet and blue regions of the spectrum and emits light in the green and yellow regions of the spectrum. The fluorescence of PBD is due to the presence of the oxadiazole groups, which are known for their high fluorescence quantum yields and excellent photostability.
Biochemical and Physiological Effects
PBD has no known biochemical or physiological effects in living organisms. However, PBD has been shown to be toxic to certain types of cells at high concentrations, and caution should be exercised when handling PBD.
实验室实验的优点和局限性
The main advantages of using PBD in lab experiments are its high fluorescence quantum yield, excellent photostability, and versatility. PBD can be used as a fluorescent probe for DNA, as a sensor for metal ions, and as a fluorescent label for proteins. However, the main limitation of using PBD is its toxicity at high concentrations, which can limit its use in certain types of experiments.
未来方向
There are many potential future directions for the use of PBD in scientific research applications. Some possible directions include the development of new PBD-based fluorescent probes for specific biological molecules, the use of PBD in super-resolution microscopy, and the development of PBD-based biosensors for detecting specific biomolecules in living cells. In addition, the development of new synthesis methods for PBD could lead to the production of new PBD derivatives with improved properties for specific applications.
合成方法
PBD can be synthesized using a variety of methods, including the reaction of 1,4-dibromobenzene with 5-(4-diphenylamino)phenyl-1,3,4-oxadiazole-2-carboxylic acid, followed by deprotection and cyclization. Other methods include the reaction of 1,4-dibromobenzene with 5-(4-diphenylamino)phenyl-1,3,4-oxadiazole-2-carboxylic acid methyl ester, followed by deprotection and cyclization.
科学研究应用
PBD has been used extensively in scientific research applications, particularly in the field of fluorescence microscopy. PBD is widely used as a fluorescent probe for DNA, where it can be used to visualize the structure and dynamics of DNA in live cells. PBD has also been used as a sensor for metal ions, where it can be used to detect the presence of specific metal ions in biological samples. In addition, PBD has been used as a fluorescent label for proteins, where it can be used to visualize the localization and dynamics of specific proteins in cells.
属性
IUPAC Name |
N,N-diphenyl-4-[5-[4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32N6O2/c1-5-13-37(14-6-1)51(38-15-7-2-8-16-38)41-29-25-35(26-30-41)45-49-47-43(53-45)33-21-23-34(24-22-33)44-48-50-46(54-44)36-27-31-42(32-28-36)52(39-17-9-3-10-18-39)40-19-11-4-12-20-40/h1-32H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBLCBALMOAXRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)C6=NN=C(O6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

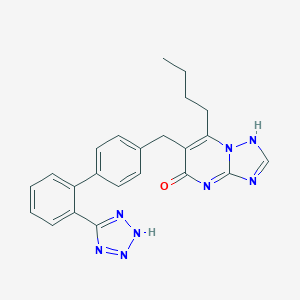
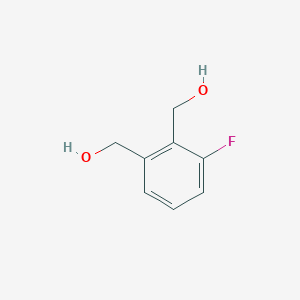

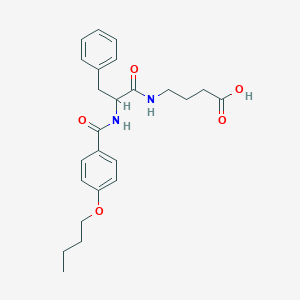


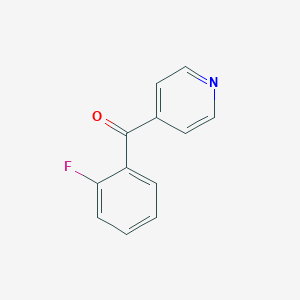
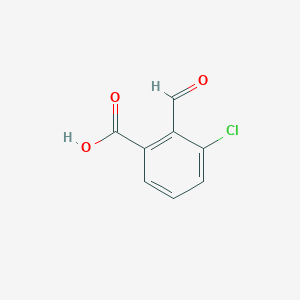
![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)nicotinic acid](/img/structure/B68130.png)
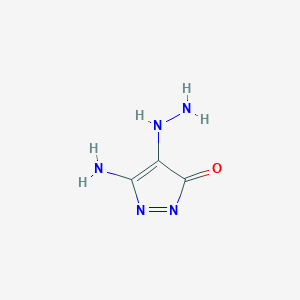
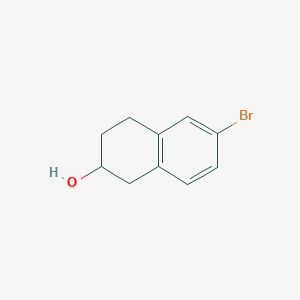
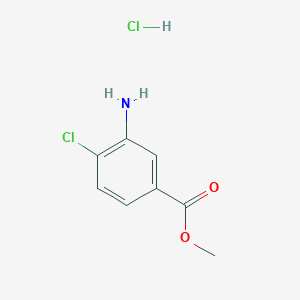
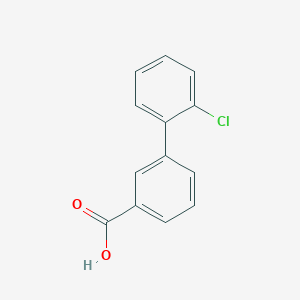
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B68143.png)